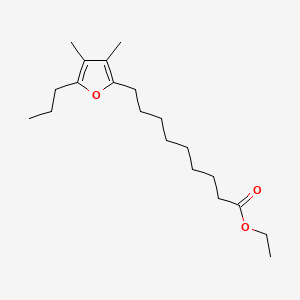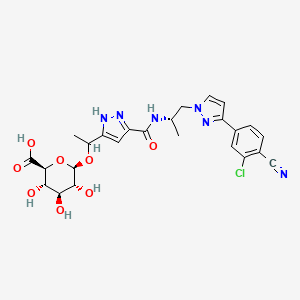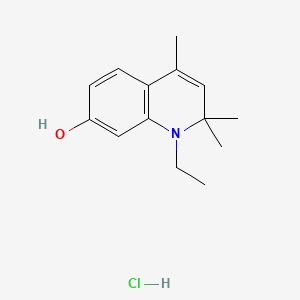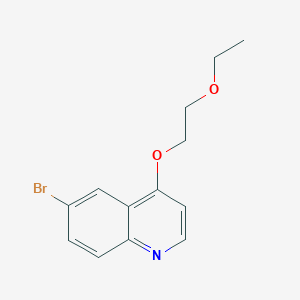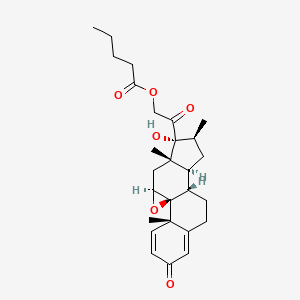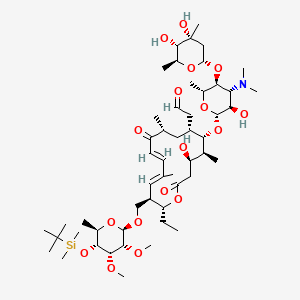
t-Butyldimethylsilyl Tylosin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-Butyldimethylsilyl Tylosin: is an intermediate used in the synthesis of Tylosin-d3, which is a labeled form of Tylosin. Tylosin is a macrolide antibiotic isolated from a strain of Streptomycetes fradiae found in soil from Thailand. This compound is significant in the field of organic chemistry and pharmaceuticals due to its role in the synthesis of antibiotics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Butyldimethylsilyl Tylosin involves the protection of hydroxyl groups in Tylosin using t-Butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base such as imidazole or pyridine, which facilitates the formation of t-Butyldimethylsilyl ethers .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
化学反応の分析
Types of Reactions: t-Butyldimethylsilyl Tylosin undergoes several types of chemical reactions, including:
Substitution Reactions: The t-Butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Hydrolysis: The silyl ether can be hydrolyzed to regenerate the hydroxyl group in the presence of acids or bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used to remove the t-Butyldimethylsilyl group.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the silyl ether.
Major Products Formed:
Substitution Reactions: The major products are the deprotected hydroxyl compounds.
Hydrolysis: The major product is the original hydroxyl compound.
科学的研究の応用
Chemistry: t-Butyldimethylsilyl Tylosin is used as a protecting group in organic synthesis to protect hydroxyl groups during multi-step synthesis .
Biology and Medicine: In the field of biology and medicine, this compound is used in the synthesis of labeled antibiotics for research purposes. It helps in studying the pharmacokinetics and pharmacodynamics of antibiotics .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of antibiotics. It ensures the stability of intermediates during the synthesis process.
作用機序
The mechanism of action of t-Butyldimethylsilyl Tylosin involves the protection of hydroxyl groups in Tylosin. The t-Butyldimethylsilyl group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial during multi-step synthesis to ensure the integrity of the molecule .
類似化合物との比較
Trimethylsilyl Chloride: Another silylating agent used for protecting hydroxyl groups.
Triisopropylsilyl Chloride: Used for similar purposes but provides different steric hindrance.
Uniqueness: t-Butyldimethylsilyl Tylosin is unique due to its specific use in the synthesis of labeled antibiotics. Its bulky t-Butyldimethylsilyl group provides steric protection, making it more stable under various reaction conditions compared to other silylating agents .
特性
分子式 |
C52H91NO17Si |
|---|---|
分子量 |
1030.4 g/mol |
IUPAC名 |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-15-[[(2R,3R,4S,5R,6R)-5-[tert-butyl(dimethyl)silyl]oxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C52H91NO17Si/c1-18-38-35(27-63-50-47(62-15)46(61-14)45(32(6)66-50)70-71(16,17)51(8,9)10)23-28(2)19-20-36(55)29(3)24-34(21-22-54)43(30(4)37(56)25-39(57)67-38)69-49-42(58)41(53(12)13)44(31(5)65-49)68-40-26-52(11,60)48(59)33(7)64-40/h19-20,22-23,29-35,37-38,40-50,56,58-60H,18,21,24-27H2,1-17H3/b20-19+,28-23+/t29-,30+,31-,32-,33+,34+,35-,37-,38-,40+,41-,42-,43-,44-,45-,46-,47-,48+,49+,50-,52-/m1/s1 |
InChIキー |
MWLOMMCRCQYUGF-XZAWMORCSA-N |
異性体SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O[Si](C)(C)C(C)(C)C)OC)OC |
正規SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O[Si](C)(C)C(C)(C)C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
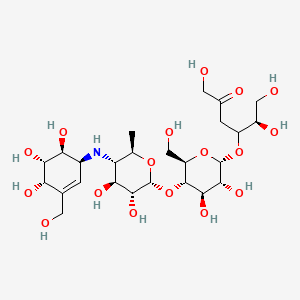

![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
